3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Overview
Description
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin is a complex organic compound that combines the structural features of benzoxazole and coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring, followed by further reactions to introduce the cyano and hydroxy groups. Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly solvents and reagents is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole ring structure but lacks the coumarin moiety.
Coumarin: Contains the coumarin structure but does not have the benzoxazole ring.
2-Benzoxazolyl hydrazone derivatives: Similar in structure but differ in the functional groups attached to the benzoxazole ring.
Uniqueness
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin is unique due to the combination of the benzoxazole and coumarin structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-7-hydroxy-2-oxochromene-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O4/c18-8-11-10-6-5-9(20)7-14(10)23-17(21)15(11)16-19-12-3-1-2-4-13(12)22-16/h1-7,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBJRHZSCDFLBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C4=C(C=C(C=C4)O)OC3=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902314 | |
Record name | NoName_1554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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